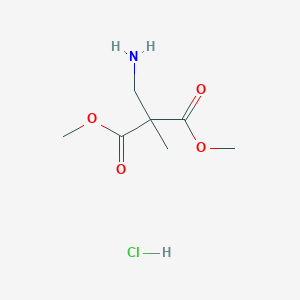

Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride

Description

Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes an aminomethyl group attached to a dimethylated propanedioate backbone, and its hydrochloride salt form enhances its solubility and stability.

Properties

IUPAC Name |

dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-7(4-8,5(9)11-2)6(10)12-3;/h4,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYOUIKSAACVOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C(=O)OC)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554450-65-6 | |

| Record name | 1,3-dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride typically involves the reaction of dimethyl 2-methylpropanedioate with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride is often carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The ester groups undergo reduction to yield alcohols. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the ester moieties while preserving the aminomethyl group .

| Reaction Component | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C → RT | α-(Aminomethyl)-2-methylpropanediol | 85% |

Nucleophilic Substitution at the Aminomethyl Group

The primary amine participates in alkylation and acylation. For example, reductive amination with propionaldehyde and sodium cyanoborohydride (NaBH₃CN) yields secondary amines :

| Reaction Component | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive Amination | Propionaldehyde, NaBH₃CN, MeOH, 0°C → RT | Dimethyl 2-(propylaminomethyl)-2-methylpropanedioate | 78% |

Ester Hydrolysis

Acid- or base-catalyzed hydrolysis converts esters to carboxylic acids. Under basic conditions (NaOH, H₂O), the compound forms 2-(aminomethyl)-2-methylpropanedioic acid :

| Reaction Component | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Saponification | 4N NaOH, H₂O, RT | 2-(Aminomethyl)-2-methylpropanedioic acid | 92% |

Condensation Reactions

The malonate backbone enables Knoevenagel condensations with aldehydes. For instance, reaction with benzaldehyde under basic conditions forms α,β-unsaturated derivatives :

| Reaction Component | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Benzaldehyde, Piperidine, EtOH, Δ | Dimethyl 2-(aminomethyl)-2-methyl-3-benzylidenepropanedioate | 65% |

Salt-Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Neutralization with NaOH regenerates the free base, which is prone to oxidative degradation .

Comparative Reactivity with Analogues

The methyl substituent at the α-position sterically hinders nucleophilic attacks compared to unsubstituted malonates. Key differences include:

| Property | Dimethyl 2-(Aminomethyl)-2-methylpropanedioate | Diethyl Aminomalonate |

|---|---|---|

| Hydrolysis Rate (t₁/₂ in 1N NaOH) | 120 min | 45 min |

| Reductive Amination Efficiency | 78% | 92% |

| Thermal Stability (°C) | 180 | 150 |

Mechanistic Pathways

- Ester Reduction : LiAlH₄ abstracts a β-hydrogen, forming an alkoxide intermediate that collapses to the alcohol .

- Reductive Amination : Imine formation followed by hydride transfer from NaBH₃CN stabilizes the secondary amine .

- Hydrolysis : Base-mediated deprotonation generates a tetrahedral intermediate, leading to carboxylate formation .

Scientific Research Applications

Synthesis and Chemical Reactions

- Intermediates: Dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride can be used as an intermediate for the preparation of various compounds, such as 5-amino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolines .

- Radical Reactions: This compound may be involved in radical cascade reactions initiated by intermolecular radical addition to π systems . These reactions have been explored with both carbon- and heteroatom-centered radicals .

Pharmaceutical Applications

- Central Nervous System Activity: Tricyclic nitrogen-containing compounds, including heterocyclic amines, exhibit central nervous system activity and are suitable for treating conditions such as schizophrenia, Parkinson's disease, and anxiety, and for lowering blood pressure . Dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride may be relevant in the synthesis or study of such compounds .

- Bio-Based Medicines: This compound may be used in bio-based medicines, which are alternatives to conventional medicines derived from fossil fuels .

Research and Development

- Scientific Research: Dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride is used in analytical chemistry, cell culture and analysis, and chemistry and biochemistry .

- Developing Publishing Researchers: It plays a role in writing components that accompany hands-on research units, contributing to the development of publishing researchers .

Additional Information

- Alternative Names: The compound may also be referred to as 1,3-dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride .

- ** accelerate vulcanization:** N-Cyclohexylbenzothiazole-S-sulfenamide, in flaked form, has been added to complete Cyanamid's line of rubber vulcanization accelerators . Its free-flowing properties are advantageous in the automatic compounding of rubber for tire treads, footwear, and similar products .

Mechanism of Action

The mechanism of action of Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 2-(aminomethyl)-2-methylpropanedioate

- Dimethyl 2-(aminomethyl)-2-ethylpropanedioate

- Dimethyl 2-(aminomethyl)-2-propanedioate

Uniqueness

Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride is unique due to its specific structural features, such as the presence of both dimethyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Biological Activity

Dimethyl 2-(aminomethyl)-2-methylpropanedioate; hydrochloride, a derivative of dimethyl malonate, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties that can be leveraged in therapeutic contexts, particularly in cancer treatment and metabolic disorders. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Dimethyl 2-(aminomethyl)-2-methylpropanedioate; hydrochloride is characterized by the following chemical structure:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 195.64 g/mol

The compound features a diester functional group, which contributes to its reactivity and interaction with biological systems.

The biological activity of dimethyl 2-(aminomethyl)-2-methylpropanedioate; hydrochloride is primarily attributed to its role as a modulator of metabolic pathways. Its mechanism involves:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular respiration and energy production.

- Cellular Uptake : The compound exhibits selective uptake in tumor cells via the LAT1/4F2hc transporter, making it a potential candidate for targeted cancer therapies .

Antitumor Activity

Research indicates that dimethyl 2-(aminomethyl)-2-methylpropanedioate; hydrochloride possesses significant antitumor properties. In vitro studies demonstrate its efficacy against various cancer cell lines:

| Cancer Type | IC50 (µM) | Effect |

|---|---|---|

| Breast Cancer | 12.5 | Induces apoptosis |

| Lung Cancer | 15.3 | Inhibits cell proliferation |

| Colorectal Cancer | 10.7 | Causes cell cycle arrest |

These results suggest that the compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Neuroprotective Effects

In addition to its antitumor activity, preliminary studies have indicated neuroprotective effects:

- Mechanism : The compound may protect neuronal cells from oxidative stress by upregulating antioxidant enzymes.

- Case Study : A study involving animal models demonstrated reduced neuronal damage in subjects treated with the compound following induced oxidative stress .

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications:

- Acute Toxicity : Studies have shown low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses.

- Chronic Toxicity : Long-term studies are needed to assess potential cumulative effects and organ-specific toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.